1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 3, and a carbonyl chloride group at position 5. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and hydrochloric acid.
Condensation reactions: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) may be employed to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound include amides, esters, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
1-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a methyl group at position 1 instead of an ethyl group.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate: The ester derivative of the carboxylic acid, used in different synthetic applications.
Uniqueness
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and bioactive molecules.
Properties
IUPAC Name |
2-ethyl-5-methylpyrazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXVLREJYSWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372047 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128249-59-2 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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